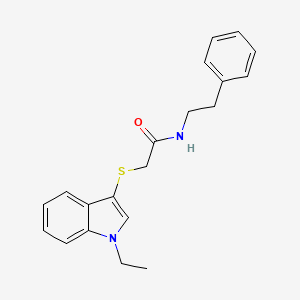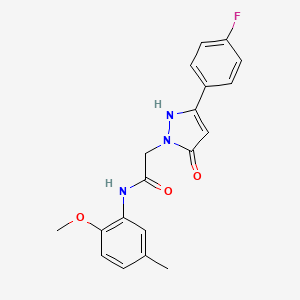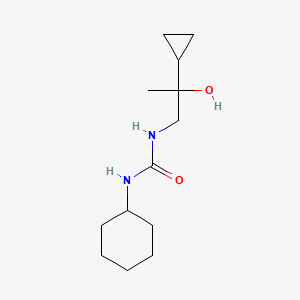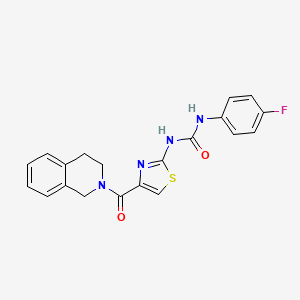
4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C12H11FN2OS and its molecular weight is 250.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds related to 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one have been investigated for their anticancer properties. For example, fluoro-substituted benzopyran derivatives, which share structural similarities with the compound , have shown significant anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).
HIV Integrase Inhibition
Another study on N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, which are structurally related to this compound, found these compounds to be potent inhibitors of the HIV-integrase-catalyzed strand transfer process. This suggests potential applications in the treatment of AIDS (Pace et al., 2007).
Antimicrobial and Antitumor Agents
Derivatives of pyrimidine thione, similar to the compound of interest, have been shown to possess potent inhibitory activity against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showcasing their potential as antitumor agents and for treating infections caused by these pathogens (Robson et al., 1997).
Antibacterial Agents
Research into 2,4-diamino-5-benzylpyrimidines and analogs, which are structurally related to this compound, has explored their use as antibacterial agents. This underscores the compound's potential in developing new antibacterial treatments (Rauckman & Roth, 1980).
Antimicrobial Activities from Thiopyrimidine and Thiazolopyrimidines
Novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives synthesized from reactions involving structurally related compounds have demonstrated antimicrobial activities. These findings point towards potential applications in combating microbial infections (Hawas et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one involves the reaction of 3-fluorobenzyl mercaptan with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base to form the desired product.", "Starting Materials": [ "3-fluorobenzyl mercaptan", "6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-fluorobenzyl mercaptan in a suitable solvent (e.g. ethanol).", "Step 2: Add a stoichiometric amount of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 4: Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours).", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product using standard techniques (e.g. column chromatography) to obtain the desired compound." ] } | |
CAS-Nummer |
898445-40-4 |
Molekularformel |
C12H11FN2OS |
Molekulargewicht |
250.29 |
IUPAC-Name |
4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H11FN2OS/c1-8-5-11(15-12(16)14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
CFKLQFRUEYMNTH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2960502.png)
![[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine](/img/structure/B2960504.png)
![N-[4-(morpholin-4-yl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2960506.png)
![(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2960507.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2960508.png)

![Tert-butyl (3S)-3-[4-[(but-2-ynoylamino)methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2960514.png)

![N-(2-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}ETHYL)ACETAMIDE](/img/structure/B2960519.png)

![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2960522.png)

